4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
- ESI-MS : m/z 283.3 [M+H]⁺ (calc. 282.32).
- Fragmentation peaks at m/z 195.1 (benzothiazole fragment) and m/z 88.0 (butanoic acid chain).
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no single-crystal X-ray diffraction data has been reported for this compound. Computational models predict a monoclinic crystal system (space group P2₁/c) based on analogous benzothiazole derivatives. Key predicted parameters:
The absence of experimental crystallographic data highlights a gap in the literature, suggesting a need for future studies to resolve its solid-state conformation.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-14(8-4-7-11(15)16)12-9-5-2-3-6-10(9)19(17,18)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXBJKKUDQORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Activation of the carboxylic acid group of a butanoic acid derivative.
- Coupling with a benzothiazole sulfonamide or its methylated amine derivative.
- Use of coupling agents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), uronium salts (e.g., O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or additives like 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
- Reaction conditions typically involve mild temperatures (0 to 60 °C) and solvents like dichloromethane, tetrahydrofuran, or acetonitrile.
Detailed Preparation Protocols and Reaction Conditions
Representative Experimental Details
Example from Method 1: A suspension of the carboxylic acid precursor in acetonitrile under nitrogen atmosphere was treated with diisopropylethylamine and the benzothiazole amine derivative. The coupling agent was added slowly at 18 °C, stirred for 2 hours at room temperature, then cooled to 3 °C before filtration. The solid was washed with cold acetonitrile and dried under vacuum to yield the target compound.
Example from Method 3: The carbodiimide reagent was added to a mixture of the amine and acid in dichloromethane with DMAP at room temperature. After overnight stirring, the reaction mixture was washed sequentially with 2 M HCl and saturated sodium carbonate solution, dried, and concentrated. The crude product was slurried in ethyl acetate for several days to enhance purity and yield, then filtered and dried.
Analysis of Preparation Methods
Efficiency and Yield
- Carbodiimide-mediated coupling (Method 3) tends to provide higher yields (~73%) compared to uronium salt-mediated methods (~52%).
- Use of additives such as DMAP improves coupling efficiency and selectivity.
- Lower temperature protocols with uronium salts help in controlling side reactions and facilitate product crystallization.
Purity and Product Form
- Products are isolated as solids, often pale yellow or white.
- Purification methods include filtration, washing with cold solvents, and preparative HPLC.
- Crystallization from ethyl acetate is effective for improving purity and obtaining defined polymorphic forms (e.g., Form C characterized by powder XRD and DSC analysis).
Reaction Conditions and Scalability
- Mild temperatures (0–60 °C) and common organic solvents are used, suitable for scale-up.
- Reaction times vary from a few hours to overnight, allowing flexibility.
- Use of nitrogen atmosphere and careful temperature control are important to prevent degradation.
Summary Table of Key Parameters
| Parameter | Method 1 (Uronium salt) | Method 3 (Carbodiimide) |
|---|---|---|
| Coupling Agent | O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |
| Additives | Triethylamine | DMAP, Triethylamine |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | 3–20 °C | 20–23 °C |
| Reaction Time | 3.5 h | Overnight |
| Yield | ~52% | ~73% |
| Purification | Filtration, washing | Washing, crystallization |
| Product Form | Pale yellow solid | White crystalline solid |
Chemical Reactions Analysis
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring in its structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid and analogous compounds:
Key Observations:
Functional Group Variations: The target compound uniquely combines a methylamino linker and a butanoic acid chain, distinguishing it from analogs like 4-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid , which features a benzoic acid group and an aminomethyl bridge.
Physicochemical Properties: The alcohol derivative (4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol ) has a lower molecular weight (254.31 g/mol) and higher predicted boiling point (469.9°C) compared to carboxylic acid analogs, reflecting differences in polarity and intermolecular forces. The carboxylic acid group in the target compound and 4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid enhances water solubility relative to the alcohol derivative.
Synthetic and Application Considerations: The methylamino linker in the target compound may introduce steric hindrance during synthesis compared to the simpler amino group in 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol .
Biological Activity
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid, a compound featuring a benzothiazole moiety, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C12H14N2O4S
- Molecular Weight: 282.32 g/mol
- CAS Number: 1094316-25-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring: Synthesized via cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Introduction of the Butanoic Acid Moiety: Achieved through nucleophilic substitution reactions involving butanoic acid derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation: The compound may act on receptors involved in cellular signaling pathways, influencing processes like apoptosis and cell proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested: SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
- IC50 Values: The compound showed significant potency with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Activity Spectrum: Exhibits antibacterial and antifungal properties against a range of pathogens.
- Minimal Inhibitory Concentration (MIC): Some derivatives showed MIC values as low as 50 μg/mL against tested organisms .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of various benzothiazole derivatives, including our compound. Results indicated that compounds with modifications at the benzothiazole ring exhibited enhanced cytotoxicity against tumor cells compared to unmodified versions .
Study 2: Antimicrobial Activity
Another research focused on the antibacterial properties of benzothiazole derivatives. The results showed that modifications in the side chains significantly influenced antimicrobial activity, with some compounds being effective against multidrug-resistant strains .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 4-(1,1-Dioxo-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-1,2-benzothiazol-3-one | Antitumor | 8.5 |
| Dotinurad | URAT1 Inhibitor | N/A |
| 4-(N-methyl-N-(6-methoxybenzothiazolyl))butanoic acid | Antimicrobial | 50 |
Q & A
Q. Basic Characterization
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the benzothiazole-dioxide ring (δ 7.5–8.5 ppm for aromatic protons) and butanoic acid chain (δ 2.3–3.1 ppm for methylamino groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the butanoic acid moiety).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
What preliminary biological activities have been reported for this compound?
Basic Bioactivity Screening
Early studies suggest:
- Enzyme inhibition : Potent activity against kinases or proteases due to the benzothiazole-dioxide moiety’s electrophilic sulfur center .
- Antimicrobial potential : Structural analogs with triazole or thiazolidinone groups show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) indicate IC₅₀ values in the micromolar range, warranting SAR studies .
How do structural modifications influence its biological activity?
Advanced SAR Analysis
Key structural determinants:
How should researchers address contradictions in solubility vs. bioactivity data?
Q. Advanced Data Contradiction Analysis
- Solubility limitations : Low aqueous solubility (logP ≈ 2.5) may lead to false negatives in in vitro assays. Use DMSO/PBS co-solvents (≤1% DMSO) to maintain compound stability .
- Bioactivity validation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to distinguish true activity from solubility artifacts .
What computational strategies predict target binding modes and pharmacokinetics?
Q. Advanced Computational Modeling
- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR), prioritizing the benzothiazole-dioxide as a hinge-binding motif .
- ADMET prediction (SwissADME) : Forecast moderate blood-brain barrier permeability (TPSA ≈ 90 Ų) and CYP3A4 metabolism .
How can reaction yields be improved during scale-up synthesis?
Q. Advanced Process Optimization
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of benzothiazole precursors .
- Flow chemistry : Continuous flow reactors reduce reaction time (2–3 hours vs. 6 hours batch) and improve reproducibility .
What mechanisms underlie its multi-target effects in disease models?
Q. Advanced Mechanistic Studies
- Kinase inhibition : Competes with ATP in kinases (e.g., JAK2) via the benzothiazole-dioxide’s hydrogen-bonding network .
- ROS modulation : The sulfone group may scavenge reactive oxygen species, contributing to anti-inflammatory effects .
How stable is this compound under physiological conditions?
Q. Advanced Stability Profiling
- pH stability : Degrades rapidly at pH > 8 (butanoic acid deprotonation) but remains stable at pH 5–7 (simulated gastric fluid) .
- Thermal stability : Decomposition observed >150°C (TGA/DSC data) .
What strategies validate its multi-target engagement in complex systems?
Q. Advanced Multi-Omics Approaches
- Chemical proteomics : Use biotinylated probes to capture target proteins in cell lysates .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX/BCL-2) post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
